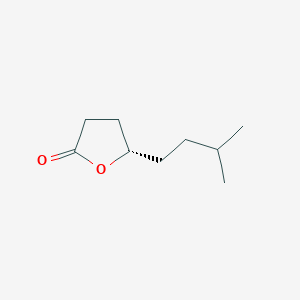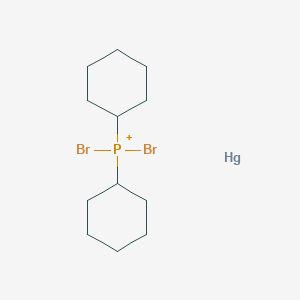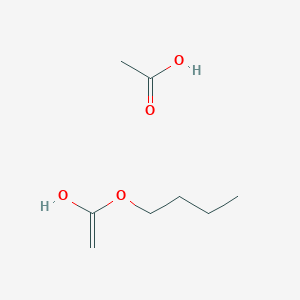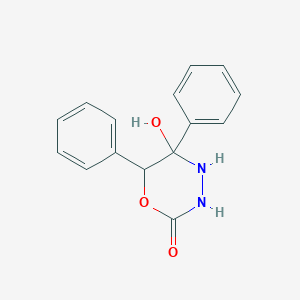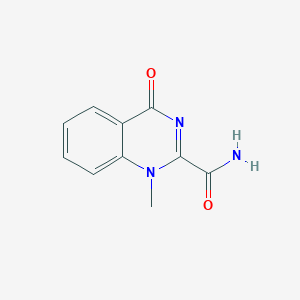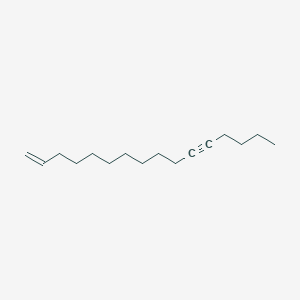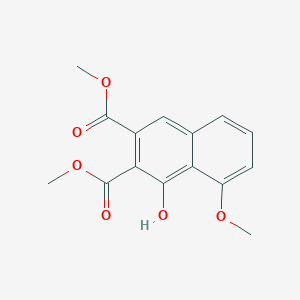
Dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate is an organic compound with a complex structure that includes a naphthalene ring substituted with hydroxy, methoxy, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate typically involves the esterification of 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylic acid.
Reduction: Formation of 1-hydroxy-8-methoxynaphthalene-2,3-dimethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-8-methoxynaphthalene: A simpler analog lacking the ester groups.
Dimethyl 1-hydroxy-2-naphthoate: Similar structure but with different substitution patterns.
1,8-Naphthalenediol: Lacks the methoxy and ester groups.
Uniqueness
Dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
88036-11-7 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14O6/c1-19-10-6-4-5-8-7-9(14(17)20-2)12(15(18)21-3)13(16)11(8)10/h4-7,16H,1-3H3 |
InChI Key |
RMJDMLCCNKTZMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C(=C21)O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)
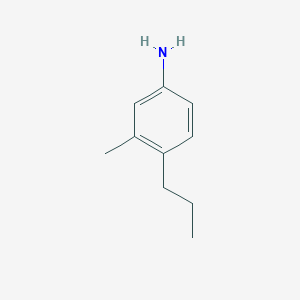
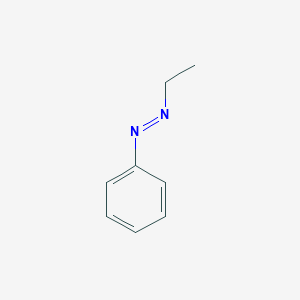
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
